N-(gamma-Aminobutyryl)glutamic acid

説明

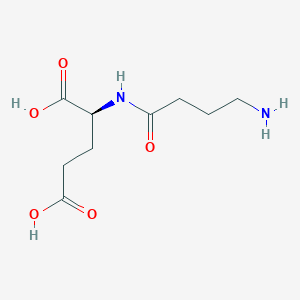

N-(gamma-Aminobutyryl)glutamic acid is a derivative of glutamic acid (Glu) where the gamma-aminobutyryl group (linked to gamma-aminobutyric acid, GABA) is attached to the amino group of glutamic acid via an amide bond. Below, we systematically compare these compounds based on their structural features, biological functions, and research findings.

特性

CAS番号 |

122910-12-7 |

|---|---|

分子式 |

C9H16N2O5 |

分子量 |

232.23 g/mol |

IUPAC名 |

(2S)-2-(4-aminobutanoylamino)pentanedioic acid |

InChI |

InChI=1S/C9H16N2O5/c10-5-1-2-7(12)11-6(9(15)16)3-4-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |

InChIキー |

CQCYYMGLQMYXMR-LURJTMIESA-N |

SMILES |

C(CC(=O)NC(CCC(=O)O)C(=O)O)CN |

異性体SMILES |

C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN |

正規SMILES |

C(CC(=O)NC(CCC(=O)O)C(=O)O)CN |

同義語 |

GABA-Glu N-(gamma-aminobutyryl)-L-glutamic acid N-(gamma-aminobutyryl)glutamic acid |

製品の起源 |

United States |

類似化合物との比較

Poly-γ-Glutamic Acid (γ-PGA)

- Structure: A polymer of glutamic acid monomers linked via γ-amide bonds, forming a biodegradable, water-soluble macromolecule .

- Functions and Applications: Vaccine Adjuvant: γ-PGA/Alum complexes enhance antigen delivery to lymph nodes, promoting dendritic cell (DC) migration, antigen presentation, and cross-reactive immunity against influenza viruses. This results in elevated antibody-dependent cellular cytotoxicity (ADCC) and cytotoxic T lymphocyte (CTL) activity . Cross-Protection: γ-PGA/Alum-adjuvanted vaccines induce heterosubtypic protection against H1N1 and H3N2 influenza strains by targeting conserved viral epitopes .

N-Methylglutamic Acid

- Structure: Glutamic acid with a methyl group attached to the amino nitrogen (CAS 35989-16-3) .

- Industrial Use: Primarily studied for its physicochemical properties, such as solubility and stability in synthetic pathways.

N-Acetylglutamic Acid

- Structure: Glutamic acid acetylated at the amino group (HMDB ID: HMDB0062660) .

- Functions :

Glutamine vs. Glutamic Acid

- Structural Difference : Glutamine contains an amide group instead of the carboxylic acid side chain in glutamic acid .

- Functional Contrast: Glutamic Acid: A non-essential amino acid acting as a major excitatory neurotransmitter and a precursor for GABA synthesis via glutamic acid decarboxylase (GAD) . Glutamine: Critical for immune function, nitrogen transport, and cellular energy production, particularly in rapidly dividing cells .

Data Table: Key Features of Glutamic Acid Derivatives

Research Findings and Mechanistic Insights

Immunomodulatory Effects of γ-PGA

- Enhanced Antigen Presentation: γ-PGA/Alum increases chemokine levels (e.g., CCL2, CCL20) at injection sites, promoting DC recruitment and CCR7 upregulation, which drives migration to lymph nodes .

- Cross-Reactive Immunity : Induces ADCC and CTL activity against conserved influenza epitopes, enabling protection against heterologous strains (e.g., H1N1 and H3N2) .

Metabolic Roles of N-Acetylglutamic Acid

GABA-Glutamate Crosstalk

- GAD and GABA Synthesis : Glutamic acid decarboxylase (GAD) converts glutamate to GABA, linking glutamic acid derivatives to inhibitory neurotransmission. Dysregulation of GAD1 is implicated in panic disorder and depression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。